molecular formula C17H16ClNO2 B5146954 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Cat. No. B5146954
M. Wt: 301.8 g/mol
InChI Key: YYOKOHYQKWIPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as CTU, is a chemical compound that has been of interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and protein synthesis. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus.
Biochemical and Physiological Effects:
4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibits the activity of DNA polymerase and RNA polymerase, which are enzymes involved in DNA replication and protein synthesis. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In vivo studies have shown that 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has anticancer, antiviral, and antibacterial effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is its versatility as a reagent for organic synthesis. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione can be used to synthesize a wide range of complex molecules with high yields and purity. Another advantage of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is its potential applications in medicinal chemistry, materials science, and other fields. However, one limitation of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is its toxicity. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One direction is the development of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione-based anticancer drugs. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have potent anticancer effects, and further research is needed to optimize its use as a cancer therapy. Another direction is the development of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione-based materials with potential applications in electronics and photonics. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has unique structural properties that make it a promising building block for the synthesis of novel materials. Finally, further research is needed to understand the mechanism of action of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione and its potential applications in other fields.

Synthesis Methods

The synthesis of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves the reaction of 3-chloro-4-methylphenylhydrazine with cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then treated with maleic anhydride to produce 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. This synthesis method has been optimized to produce high yields of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione with high purity.

Scientific Research Applications

4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have anticancer, antiviral, and antibacterial properties. In materials science, 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics. In organic synthesis, 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been used as a versatile reagent for the synthesis of complex molecules.

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-9-2-7-12(8-13(9)18)19-16(20)14-10-3-4-11(6-5-10)15(14)17(19)21/h2-4,7-8,10-11,14-15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOKOHYQKWIPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-chloro-4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

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